[2-(Pyrrolidine-1-sulfonyl)phenyl]methanamine
Description
Properties
IUPAC Name |
(2-pyrrolidin-1-ylsulfonylphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c12-9-10-5-1-2-6-11(10)16(14,15)13-7-3-4-8-13/h1-2,5-6H,3-4,7-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUNPFIXEBUMQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC=C2CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for [2-(Pyrrolidine-1-sulfonyl)phenyl]methanamine are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
[2-(Pyrrolidine-1-sulfonyl)phenyl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups to the amine nitrogen.
Scientific Research Applications
The biological activity of [2-(Pyrrolidine-1-sulfonyl)phenyl]methanamine is primarily attributed to its structural components. Research indicates potential roles in:
- Pharmaceutical Development : The compound may serve as a lead structure for developing new drugs targeting specific diseases, particularly in oncology and neuropharmacology.
- Anticancer Properties : Similar compounds have demonstrated antiproliferative effects against various cancer cell lines, suggesting that this compound could exhibit similar properties.
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of related compounds, providing insights into the potential applications of this compound:
- Antiproliferation Studies : A series of pyrrolidine derivatives have shown promising results against human cancer cell lines such as MCF7 and HCT116. These studies indicate that modifications to the pyrrolidine structure can enhance activity against specific targets while maintaining selectivity for normal cells .
- Mechanism of Action : The compound's mechanism involves interaction with specific molecular targets, potentially modulating enzyme activity or receptor functions. Understanding these pathways is crucial for elucidating its therapeutic potential.
- ADMET Analysis : In silico evaluations have been conducted to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of related compounds. Such analyses suggest favorable drug-like properties, which are essential for further development in pharmaceutical applications .
Mechanism of Action
The mechanism of action of [2-(Pyrrolidine-1-sulfonyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions and steric effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The following table summarizes critical structural and physicochemical distinctions between [2-(Pyrrolidine-1-sulfonyl)phenyl]methanamine and its analogs:
| Compound Name | Molecular Formula | Substituent Position | Key Functional Groups | Purity/Form | Notable Features |
|---|---|---|---|---|---|
| This compound | C₁₂H₁₈N₂O₂S | Ortho (phenyl ring) | Pyrrolidine sulfonyl, methanamine | Hydrochloride (95%+) | Rigid aromatic + flexible sulfonamide |
| [4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine | C₁₂H₁₈N₂O₂S (assumed) | Para (phenyl ring) | Pyrrolidine sulfonyl, methanamine | Hydrochloride (1 supplier) | Para substitution alters electronic effects |
| 2-(Pyrrolidine-1-sulfonyl)ethan-1-amine | C₆H₁₅ClN₂O₂S | N/A | Pyrrolidine sulfonyl, ethanamine | 95% | Smaller aliphatic chain, higher solubility |
| [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanamine | C₁₁H₁₅FN₂ | Fluorophenyl substituent | Fluorophenyl, pyrrolidine | Liquid (RT storage) | Fluorine enhances metabolic stability |
Key Observations :
This could influence binding affinity in enzyme pockets . The para analog may exhibit enhanced resonance stabilization due to symmetrical electron withdrawal by the sulfonyl group.
The fluorophenyl analog () replaces the sulfonyl group with a fluorine atom, increasing electronegativity and resistance to oxidative metabolism .
Salt Forms and Stability :
Pharmacological Potential
- Enzyme Inhibition : The sulfonyl group may inhibit carbonic anhydrases or proteases, as seen in other sulfonamide drugs.
Biological Activity
[2-(Pyrrolidine-1-sulfonyl)phenyl]methanamine, a compound featuring a pyrrolidine ring and a sulfonyl group, has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines the compound's biological activity, mechanisms of action, and applications in scientific research, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound includes a pyrrolidine ring that enhances its binding affinity to various biological targets, contributing to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The sulfonyl group facilitates strong interactions with amino acid residues in proteins, leading to potential inhibition or modulation of their activities. The pyrrolidine ring enhances binding through hydrophobic interactions and steric effects, which are critical for its biological efficacy.
Biological Activities
Research has demonstrated that compounds containing pyrrolidine structures exhibit a broad range of biological activities:
- Antioxidant Activity : Pyrrolidine derivatives have shown significant potential in reducing oxidative stress.
- Anti-inflammatory Effects : These compounds can modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis.
- Antimicrobial Properties : Studies indicate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Pyrrolidine-based compounds have been evaluated for their ability to inhibit cancer cell proliferation, particularly in colon cancer models .
- Enzyme Inhibition : The compound has been utilized in studies focusing on enzyme inhibition, showcasing its role as a potential therapeutic agent against specific enzymes involved in disease pathways .
Case Studies
Several studies have explored the biological activity of this compound:
- Inhibition of Tankyrase Enzymes : A study highlighted the compound's ability to inhibit tankyrase poly(ADP-ribose) polymerase enzymes, which are integral in cancer progression. This inhibition was shown to surpass the efficacy of standard anticancer drugs .
- ADMET Analysis : In silico evaluations indicated favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles for derivatives of this compound. Such analyses suggest that these compounds possess drug-like properties conducive for further development .
- Molecular Docking Studies : Molecular docking studies have elucidated the binding affinities of this compound with various targets. These studies support the hypothesis that the compound can effectively interact with key biological macromolecules involved in disease processes .
Data Table: Biological Activities and Mechanisms
Q & A
Basic Research Questions
Synthesis Optimization and Purification Strategies Q: What are the key considerations for optimizing the synthesis of [2-(Pyrrolidine-1-sulfonyl)phenyl]methanamine to enhance yield and purity? A: The synthesis can be optimized through a three-step approach:
- Step 1: Prepare the methanamine precursor via condensation of benzaldehyde derivatives with thioglycolic acid under reflux conditions.
- Step 2: Perform sulfonation using pyrrolidine-1-sulfonyl chloride at pH 8–9 (controlled by triethylamine) to minimize side reactions.
- Step 3: Purify intermediates via column chromatography (e.g., hexane/ethyl acetate gradient) and final product via recrystallization. Key parameters include anhydrous conditions during sulfonation and catalytic zinc chloride for coupling efficiency. Reaction progress should be monitored via TLC or HPLC .
Spectroscopic and Chromatographic Characterization Q: Which analytical techniques are most effective for confirming the structural integrity of this compound? A:
- NMR Spectroscopy: ¹H NMR (δ 2.8–3.2 ppm for pyrrolidine protons; δ 7.3–7.8 ppm for aromatic protons) and ¹³C NMR (δ 50–55 ppm for sulfonyl carbon).
- LC-MS: Electrospray ionization (ESI+) to confirm molecular weight (e.g., m/z 255.1 [M+H]⁺).
- HPLC: Reverse-phase C18 column with 0.1% TFA in water/acetonitrile for purity validation (≥95%). IR spectroscopy can further confirm sulfonyl S=O stretches (1150–1300 cm⁻¹) .
Initial Biological Activity Profiling Q: How should researchers design preliminary assays to evaluate the antimicrobial potential of this compound? A: Use standardized CLSI protocols for MIC (minimum inhibitory concentration) assays:
- Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.
- Prepare serial dilutions (0.5–128 µg/mL) in Mueller-Hinton broth.
- Compare results with positive controls (e.g., ciprofloxacin) and include solvent controls (e.g., DMSO ≤1%) .
Advanced Research Questions
Structure-Activity Relationship (SAR) Studies Q: What systematic approaches are recommended for SAR studies targeting the pyrrolidine-sulfonyl moiety? A:
- Substituent Variation: Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl para position to enhance lipophilicity .
- Sulfonyl Group Replacement: Test sulfonamide or sulfonic acid analogs to modulate solubility .
- Biological Testing: Include enzyme inhibition (e.g., bacterial dihydrofolate reductase) and cytotoxicity assays (e.g., HepG2 cells) .
Resolving Discrepancies in Activity Data Q: How can contradictory results in antimicrobial activity across studies be addressed? A:
- Stability Testing: Use HPLC to assess compound degradation under assay conditions (e.g., pH 7.4 vs. acidic environments).
- Batch Consistency: Analyze residual solvents (GC-MS) and crystallinity (XRD) across synthetic batches.
- Mechanistic Studies: Investigate efflux pump inhibition using verapamil in time-kill assays .
Computational Docking for Target Identification Q: Which computational tools are suitable for predicting binding modes to bacterial targets? A:
- Software: GOLD (Genetic Optimization for Ligand Docking) with ChemScore scoring.
- Protocol: Remove non-essential water molecules from the protein structure (e.g., S. aureus FabI), run 50 genetic algorithm iterations, and validate poses via AMBER molecular dynamics .
Regioselective Functionalization Techniques Q: How can regioselective modification of the phenyl ring be achieved? A:
- Directed Ortho-Metalation (DoM): Use LDA (lithium diisopropylamide) at −78°C to introduce halogens (e.g., -Br) .
- C–H Activation: Pd-catalyzed coupling with pyridine directing groups for meta-functionalization. Protect the methanamine group with Boc (tert-butoxycarbonyl) to prevent side reactions .
Metabolic Stability Assessment Q: How can metabolic stability be evaluated in preclinical models? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
